![molecular formula C15H14N2 B1586505 3-Anilinoacrolein anil CAS No. 4485-89-6](/img/structure/B1586505.png)
3-Anilinoacrolein anil
Overview
Description
3-Anilinoacrolein anil is a chemical compound that has been extensively researched due to its potential applications in various fields of science. It is a derivative of aniline and acrolein, which are both widely used in the chemical industry. The compound has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Organic Ferroelectrics and Piezoelectrics
3-Anilinoacrolein anil is used in the study of organic ferroelectrics and piezoelectrics . It is one of the seven representative hydrogen-bonded ferroelectrics whose polarization values were calculated in a study . These calculations were performed using experimentally obtained crystal structures with only hydrogen positions computationally optimized .
Environmentally Friendly Materials
Due to its properties, 3-Anilinoacrolein anil is considered as an environmentally friendly material . It is part of hydrogen-bonded systems consisting of small organic molecules that show ferroelectricity or antiferroelectricity . They contain neither toxic nor rare elements .
Computational Materials Design
3-Anilinoacrolein anil is used in computational materials design . Van der Waals density-functional theory (vdW-DFT) calculations are applied to reproduce crystal structure parameters of this compound .
Synthesis of Schiff Bases
N-[(E)-3-phenyliminoprop-1-enyl]aniline is used in the synthesis of Schiff bases . Schiff bases are compounds that have been synthesized by reacting cinnamaldehyde with various aniline derivatives .
Antibacterial and Antifungal Properties
N-[(E)-3-phenyliminoprop-1-enyl]aniline derivatives have been tested for their antibacterial and antifungal properties . The compounds showed diverse activity levels against pathogens at varying concentrations .
Molecular Docking Studies
N-[(E)-3-phenyliminoprop-1-enyl]aniline is used in molecular docking studies . By conducting computational and molecular docking studies, the electronic properties of the compounds were investigated .
properties
IUPAC Name |
N-[(E)-3-phenyliminoprop-1-enyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15/h1-13,16H/b12-7+,17-13? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYNTCNECVPHDZ-RMPAWCBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=CC=NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C/C=NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70892075 | |
Record name | [N(E)]-N-[(2E)-3-(Phenylamino)-2-propen-1-ylidene]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70892075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(Phenylamino)allylidene)aniline | |
CAS RN |
4485-89-6, 58467-92-8 | |
Record name | NSC84845 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84845 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [N(E)]-N-[(2E)-3-(Phenylamino)-2-propen-1-ylidene]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70892075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-(PHENYLIMINO)PROPENYL)ANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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